N,N-diethyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
N,N-diethyl-5-nitropyrimidine-4,6-diamine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring, along with a nitro group at position 5. It is a crystalline solid that is typically pale yellow in color and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-nitropyrimidine-4,6-diamine can be achieved through several methods. One common approach involves the reaction of 5-nitropyrimidine with diethylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 5-nitropyrimidine
Reagent: Diethylamine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Procedure: The 5-nitropyrimidine is dissolved in a suitable solvent, such as ethanol or methanol, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Reduction: Potassium permanganate, acidic medium, elevated temperature
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Major Products Formed
Oxidation: 5-amino-4,6-diaminopyrimidine
Reduction: 5-nitroso-4,6-diaminopyrimidine
Substitution: Various alkyl or aryl-substituted pyrimidines
Scientific Research Applications
N,N-diethyl-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signal transduction pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-nitropyrimidine: This compound has hydroxyl groups at positions 4 and 6 instead of ethyl groups.
5-Nitro-4,6-diaminopyrimidine: Similar structure but lacks the ethyl groups.
4,6-Diamino-5-nitropyrimidine: Similar structure but with amino groups instead of ethyl groups.
Uniqueness
N,N-diethyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic sites on proteins and cell membranes.
Properties
IUPAC Name |
4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBFAJYLRVZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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